N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide
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Overview
Description
N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chlorophenyl group, a methyl group, and an imidazo[1,2-a]pyridine core, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methyl group
Properties
Molecular Formula |
C16H14ClN3O |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C16H14ClN3O/c1-10-7-8-20-14(9-10)19-15(16(20)18-11(2)21)12-3-5-13(17)6-4-12/h3-9H,1-2H3,(H,18,21) |
InChI Key |
AGUQWPKITUZPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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